
Cyanine5.5 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine5.5 maleimide is a thiol reactive dye which is capable of selective labeling of sulfhydryl groups in proteins, an analog of Cy5.5® maleimide. Near infrared emission of Cyanine5.5 makes this dye suitable for bioimaging applications. Cyanine5.5 can replace Cy5.5®, Alexa Fluor 680, and DyLight 680.
Aplicaciones Científicas De Investigación
Protein Modification and Bioconjugation
Protein Modification Techniques : Maleimide motifs, including those similar to Cyanine5.5 maleimide, are used for the selective chemical modification of cysteine residues in proteins. These modifications can be reversible, allowing for bioconjugation and providing opportunities for multiple points of attachment in protein engineering (Smith et al., 2010).
Improving Photon Budget in Fluorescence Imaging : In the context of fluorescence imaging, Cyanine dyes linked via maleimide-thiol chemistry were found to exhibit different degrees of photobleaching. Altering the bioconjugation chemistry, like using phenyloxadiazole methyl sulfone in place of maleimide, can enhance the total emitted photons, which is crucial for applications in single-molecule FRET and STED nanoscopy (Zhang et al., 2023).
Cross-Linking and Hydrogel Formation
- Hydrogel Formation via Diels-Alder Reactions : Maleimide-functionalized polymers can be used to create cross-linked hydrogels through Diels-Alder reactions, showcasing the versatility of maleimides in material science (Stewart et al., 2016).
Advanced Applications in Drug Delivery and Bioimaging
Advanced Drug Delivery Systems : Maleimide-modified liposomes demonstrate improved drug delivery efficiency in vitro and in vivo without increasing cytotoxicity. This modification enhances the liposomes' internalization into cells, making it a promising approach for targeted drug delivery (Li & Takeoka, 2013).
Bioimaging Applications : Cyanine5.5 maleimide, through its selective reactivity and fluorescence properties, can be employed in the development of fluorescent probes for specific bioimaging applications. Such probes are used for the detection of specific analytes in living cells (Yang et al., 2015).
Propiedades
Número CAS |
1594414-90-0 |
|---|---|
Nombre del producto |
Cyanine5.5 maleimide |
Nombre IUPAC |
1H-Benz[e]indolium, 2-[5-[3-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



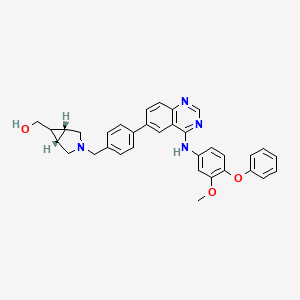
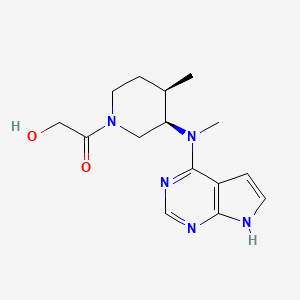
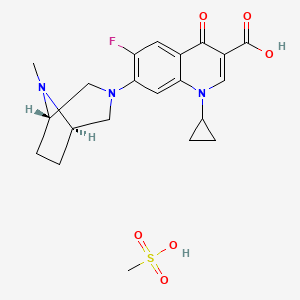
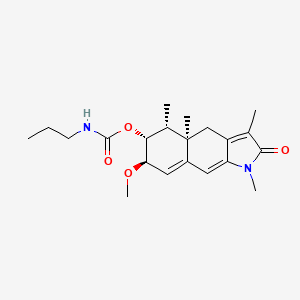
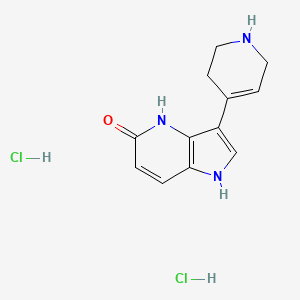
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
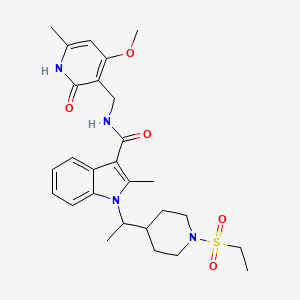
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)